molecular formula C17H19N3O B5685316 2-amino-6-isobutyl-4-(2-methoxyphenyl)nicotinonitrile

2-amino-6-isobutyl-4-(2-methoxyphenyl)nicotinonitrile

Cat. No. B5685316
M. Wt: 281.35 g/mol
InChI Key: UBWFWFBFEXFSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-isobutyl-4-(2-methoxyphenyl)nicotinonitrile (known as A-85380) is a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR). This chemical compound has been widely studied for its potential use in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.

Mechanism of Action

A-85380 acts as an agonist for the α4β2 2-amino-6-isobutyl-4-(2-methoxyphenyl)nicotinonitrile, which is widely expressed in the brain and plays a key role in cognitive function, motor function, and addiction. Activation of the α4β2 2-amino-6-isobutyl-4-(2-methoxyphenyl)nicotinonitrile by A-85380 leads to the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate, which are involved in the regulation of neuronal activity and behavior.
Biochemical and Physiological Effects:
A-85380 has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the reduction of inflammation and oxidative stress. These effects are thought to underlie the therapeutic potential of A-85380 in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

The main advantage of using A-85380 in lab experiments is its high selectivity and potency for the α4β2 2-amino-6-isobutyl-4-(2-methoxyphenyl)nicotinonitrile, which allows for precise modulation of neuronal activity. However, the main limitation of using A-85380 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on A-85380, including the development of more potent and selective analogs, the optimization of pharmacokinetic properties, and the evaluation of its therapeutic potential in clinical trials. Additionally, the role of the α4β2 2-amino-6-isobutyl-4-(2-methoxyphenyl)nicotinonitrile in various neurological and psychiatric disorders needs to be further elucidated to fully understand the therapeutic potential of A-85380.

Synthesis Methods

The synthesis of A-85380 involves several steps, including the reaction of 2-methoxybenzaldehyde with isobutylamine to form the corresponding imine, which is then reduced with sodium borohydride to give 2-amino-6-isobutyl-4-(2-methoxyphenyl)pyridine. This intermediate is then reacted with cyanogen bromide to form the nitrile derivative, which is subsequently reduced with lithium aluminum hydride to yield A-85380.

Scientific Research Applications

A-85380 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In Alzheimer's disease, A-85380 has been shown to improve cognitive function and reduce amyloid-beta levels in animal models. In Parkinson's disease, A-85380 has been shown to improve motor function and reduce dopaminergic neuron loss in animal models. In schizophrenia, A-85380 has been shown to improve cognitive function and reduce positive symptoms in animal models. In addiction, A-85380 has been shown to reduce nicotine self-administration in animal models.

properties

IUPAC Name

2-amino-4-(2-methoxyphenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-11(2)8-12-9-14(15(10-18)17(19)20-12)13-6-4-5-7-16(13)21-3/h4-7,9,11H,8H2,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWFWFBFEXFSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=C(C(=N1)N)C#N)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(2-methoxyphenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile

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